molecular formula C13H11BrClNO B14367411 2-[(2-Bromophenyl)methoxy]-5-chloroaniline

2-[(2-Bromophenyl)methoxy]-5-chloroaniline

Cat. No.: B14367411
M. Wt: 312.59 g/mol
InChI Key: QMFYCUMLWHLFBZ-UHFFFAOYSA-N
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Description

2-[(2-Bromophenyl)methoxy]-5-chloroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromophenyl group, a methoxy group, and a chloroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromophenyl)methoxy]-5-chloroaniline typically involves the reaction of 2-bromophenol with 5-chloro-2-nitroaniline in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 2-[(2-Bromophenyl)methoxy]-5-chloroaniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C13H11BrClNO

Molecular Weight

312.59 g/mol

IUPAC Name

2-[(2-bromophenyl)methoxy]-5-chloroaniline

InChI

InChI=1S/C13H11BrClNO/c14-11-4-2-1-3-9(11)8-17-13-6-5-10(15)7-12(13)16/h1-7H,8,16H2

InChI Key

QMFYCUMLWHLFBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)N)Br

Origin of Product

United States

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